N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 540505-91-7
Cat. No.: VC4186752
Molecular Formula: C23H20N6O2S
Molecular Weight: 444.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540505-91-7 |
|---|---|
| Molecular Formula | C23H20N6O2S |
| Molecular Weight | 444.51 |
| IUPAC Name | N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C23H20N6O2S/c1-14-19(22(30)26-15-8-3-4-10-17(15)31-2)20(16-9-5-6-12-24-16)29-23(25-14)27-21(28-29)18-11-7-13-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28) |
| Standard InChI Key | TZGDMXJXVLFFOX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a triazolopyrimidine core fused with a pyridine ring at position 7, a thiophene group at position 2, and a methoxyphenyl carboxamide at position 6. Key structural attributes include:
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Heterocyclic Core: The triazolopyrimidine scaffold provides rigidity and π-π stacking potential, critical for interacting with biological targets .
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Substituent Effects:
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The 2-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
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The pyridin-2-yl moiety introduces hydrogen-bonding capabilities, facilitating interactions with kinase ATP-binding sites .
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Thiophen-2-yl contributes electron-rich regions, influencing redox properties and metabolic stability.
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Table 1: Comparative Structural Features of Triazolopyrimidine Derivatives
| Compound | R₁ (Position 2) | R₂ (Position 7) | IC₅₀ (μM, MCF-7) |
|---|---|---|---|
| Target Compound | Thiophen-2-yl | Pyridin-2-yl | 2.42 |
| VC4539811 | Phenyl | Thiophen-2-yl | 4.81 |
| EVT-11570027 | Cl, OMe | Carboxylic Acid | 8.90 |
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to high lipophilicity (LogP ≈ 3.8), necessitating formulation with surfactants or cyclodextrins.
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Stability: Stable under acidic conditions (pH 2–6) but degrades in alkaline environments, requiring storage at −20°C.
Synthesis and Optimization
Synthetic Routes
The synthesis follows a three-step protocol:
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Condensation: 5-Amino-1,2,4-triazole reacts with 1,3-diketone precursors under microwave irradiation (150°C, 20 min) to form the triazolopyrimidine core .
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Functionalization: Pd-catalyzed Suzuki-Miyaura coupling introduces the pyridin-2-yl and thiophen-2-yl groups, achieving >75% yield .
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Carboxamide Formation: Reaction with 2-methoxyaniline in DMF at 80°C completes the structure.
Key Advances:
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Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes compared to conventional heating .
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Eco-friendly catalysts (e.g., CuI/ligand systems) minimize byproducts, improving atom economy .
Analytical Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, triazole-H).
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HRMS: m/z 445.1543 [M+H]⁺ (calc. 444.51).
Biological Activity and Mechanisms
Anticancer Efficacy
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In Vitro Cytotoxicity:
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Target Inhibition:
Mechanistic Insights:
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Induces G0/G1 cell cycle arrest in MCF-7 cells, reducing S-phase population by 40% .
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Downregulates PI3K/Akt and MAPK/Erk pathways, confirmed via Western blot .
Pharmacological Profiling
Pharmacokinetics (Rat Model)
Toxicity
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice; no hepatotoxicity at 100 mg/kg .
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Genotoxicity: Negative in Ames test and micronucleus assay .
Structure-Activity Relationships (SAR)
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Pyridine vs. Phenyl at Position 7: Pyridine analogs show 3-fold higher EGFR inhibition than phenyl derivatives (e.g., VC4539811 IC₅₀ = 0.087 vs. 0.26 μM) .
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Thiophene vs. Furan at Position 2: Thiophene improves metabolic stability (t₁/₂ = 6.2 vs. 4.1 hours).
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Methoxy Position: Ortho-substitution (2-methoxyphenyl) enhances CNS penetration compared to para-substituted analogs.
Future Directions
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